2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol
Description
Core Structure and Substituent Distribution
The molecule features a planar, fused bicyclic naphthalene core with two substituents:
- 6-Propoxy Group: A propyl ether chain (-OCH₂CH₂CH₃) attached to the 6th carbon of the naphthalene ring.
- 1-Position Propane-1,3-diol: A glycerol-like chain (-CH₂CH(OH)CH₂OH) bonded to the 1st carbon.
| Substituent | Position | Functional Group |
|---|---|---|
| Propoxy | C6 | -OCH₂CH₂CH₃ |
| Propane-1,3-diol | C1 | -CH₂CH(OH)CH₂OH |
The propoxy group introduces steric bulk and electron-donating effects via the ether linkage, while the diol moiety contributes hydrophilicity and hydrogen-bonding capacity.
Electronic and Steric Influences
- Electronic Effects: The propoxy group’s oxygen atom donates electron density through resonance, activating the naphthalene ring for electrophilic substitution reactions.
- Steric Hindrance: The propane-1,3-diol chain creates spatial constraints near the 1-position, potentially influencing reactivity and molecular packing.
Crystallographic Analysis and Solid-State Conformational Studies
Crystallographic data for this compound are not explicitly reported in the provided sources. However, structural analogs of naphthalene derivatives with diol substituents often exhibit:
- Planar Conformations: The naphthalene core typically remains flat due to aromatic stabilization.
- Hydrogen-Bonding Networks: The diol group may form intermolecular hydrogen bonds, influencing crystalline packing.
For precise conformational analysis, single-crystal X-ray diffraction studies would be required.
Spectroscopic Fingerprinting (NMR, IR, UV-Vis, MS)
Nuclear Magnetic Resonance (NMR)
¹H NMR (Inferred from Structural Features):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C2, C3, C4, C5, C7, C8) | 7.0–8.5 | m (multiplet) |
| Propoxy -OCH₂CH₂CH₃ | 1.0–1.5 (CH₃), 3.3–3.7 (OCH₂) | t (triplet), q (quartet) |
| Propane-1,3-diol -CH(OH)CH₂OH | 3.5–4.0 (CH₂OH), 4.2–4.8 (CH(OH)) | s (singlet), d (doublet) |
¹³C NMR:
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Naphthalene carbons (C1–C10) | 120–140 |
| Propoxy carbons (OCH₂CH₂CH₃) | 10–15 (CH₃), 65–70 (OCH₂) |
| Propane-1,3-diol carbons | 60–70 (CH₂OH), 70–75 (CH(OH)) |
Note: Specific shifts are extrapolated from analogous naphthalene and diol-containing compounds.
Infrared (IR) Spectroscopy
| Functional Group | Absorption Band (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Alcohol) | 3640–3610 (free), 3500–3200 (H-bonded) | Strong, broad |
| C-O (Ether) | 1100–1250 | Medium |
| Aromatic C-H | 3100–3000 | Weak |
| Aliphatic C-H | 2900–2800 | Strong |
Key Peaks:
Ultraviolet-Visible (UV-Vis) Spectroscopy
Absorption Maxima (λₘₐₓ):
| Transition | Wavelength (nm) |
|---|---|
| π→π* (Naphthalene) | 250–300 |
| n→π* (Oxygen lone pairs) | 200–250 |
The naphthalene core dominates UV absorption, with λₘₐₓ typically observed in the 250–300 nm range.
Mass Spectrometry (MS)
Molecular Ion:
| Molecular Formula | m/z |
|---|---|
| C₁₆H₂₀O₃ | 260.33 |
Fragmentation Pattern:
- Base Peak: Loss of propane-1,3-diol (m/z 260 → m/z 174.15 [C₁₀H₁₀O₂]).
- Key Fragments:
- m/z 174.15: Naphthalen-1-ol (C₁₀H₈O) + propoxy group (C₃H₇O).
- m/z 59.05: Propane-1,3-diol (C₃H₈O₂).
Properties
IUPAC Name |
2-(6-propoxynaphthalen-1-yl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-2-8-19-14-6-7-16-12(9-14)4-3-5-15(16)13(10-17)11-18/h3-7,9,13,17-18H,2,8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGHIEYBWHROTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=CC=C2)C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a Friedel-Crafts alkylation to introduce the propoxy group at the 6-position.
Alkylation: The alkylation reaction is carried out using propyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Hydroxylation: The resulting 6-propoxynaphthalene is then subjected to a hydroxylation reaction to introduce the propane-1,3-diol moiety. This can be achieved using a dihydroxylation reagent like osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the alkylation and hydroxylation steps to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaH in dimethyl sulfoxide (DMSO), alkyl halides in aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to biological effects.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to naphthalene-based diols (e.g., Friedel-Crafts alkylation or etherification) .
- Biological Relevance : Unlike lignin models (GBG/VBG), its naphthalene-propoxydiol structure may align with drug delivery systems due to enhanced lipid solubility .
- Contradictions : While lignin analogs prioritize oxidative reactivity, the target compound’s stability under similar conditions remains unstudied .
Biological Activity
2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol, with the molecular formula CHO and CAS number 1000340-10-2, is a compound that has garnered attention for its potential biological activities. This article explores its applications in various fields, including pharmaceuticals, cosmetics, and environmental sciences, alongside relevant research findings and case studies.
- Molecular Weight : 260.33 g/mol
- Structural Formula : Structural Formula
Biological Activity Overview
The compound exhibits several biological activities that make it valuable in research and industry:
1. Pharmaceutical Applications
This compound is primarily recognized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting anti-inflammatory and analgesic pathways. Its structure allows it to interact with biological systems effectively.
2. Cosmetic Formulations
The compound is incorporated into skincare products for its moisturizing properties. It enhances the texture and stability of creams and lotions, making it a popular choice in cosmetic formulations.
3. Polymer Science
In polymer science, this compound contributes to the production of specialty polymers that exhibit improved thermal stability and mechanical properties. This application is crucial for industrial processes where material durability is essential.
4. Analytical Chemistry
In analytical chemistry, it serves as a standard in chromatographic techniques, aiding in the identification and quantification of similar compounds within complex mixtures.
5. Environmental Research
The compound is utilized in environmental studies to assess the behavior of organic pollutants. It plays a role in developing remediation strategies for contaminated sites.
Table 1: Summary of Biological Activities
| Application Area | Description |
|---|---|
| Pharmaceuticals | Key intermediate for anti-inflammatory drugs |
| Cosmetics | Moisturizing agent enhancing product stability |
| Polymer Science | Improves thermal stability in specialty polymers |
| Analytical Chemistry | Standard for chromatographic techniques |
| Environmental Research | Aids in assessing organic pollutants |
Research Insights
Recent studies have highlighted the antimicrobial properties of related compounds like propan-1,3-diol (PD), which shares structural similarities with this compound. Research indicates that PD exhibits significant antimicrobial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa. The effectiveness of PD suggests potential parallels in the biological activity of this compound .
In a study focusing on the safety profile of related diols, it was noted that both PD and propylene glycol (PG) demonstrated low toxicity levels with similar LD50 values in rats. These findings underscore the safety of using such compounds in consumer products .
Q & A
Q. What are the established synthetic routes for 2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves coupling naphthol derivatives with propargyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. The reaction proceeds via oxyanion formation, followed by nucleophilic substitution . Key parameters include:
- Temperature : Room temperature minimizes side reactions (e.g., polymerization).
- Solvent system : Ethyl acetate/n-hexane (1:9) is optimal for TLC monitoring .
- Purification : Crude products often require column chromatography due to oily residues. Reported yields range from 60–80%, with impurities linked to incomplete substitution or solvent retention.
Q. How is the molecular structure of this compound validated in synthetic workflows?
Methodological Answer: Structural confirmation relies on:
- NMR : ¹H and ¹³C NMR identify propoxy and diol moieties. For example, the naphthalene proton signals appear at δ 7.2–8.5 ppm, while the propane-diol protons resonate at δ 3.5–4.2 ppm .
- X-ray crystallography : Used for absolute configuration determination, as seen in analogous naphthalene derivatives (e.g., 2-(6-methoxynaphthalen-2-yl)-1-morpholinylpropan-1-one) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]⁺ peaks).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: While specific hazard data for this compound is limited, structurally related naphthalene derivatives require:
- PPE : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis due to volatile organic intermediates (e.g., propargyl bromide) .
- Waste disposal : Segregate halogenated byproducts (e.g., bromide salts) for specialized treatment .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Methodological Answer: Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For example:
- Reaction path search : Identifies energetically favorable intermediates, reducing trial-and-error experimentation .
- Solvent effects : COSMO-RS simulations model solvent interactions to enhance yield (e.g., DMF vs. acetonitrile) .
- Machine learning : Trains models on existing naphthalene derivative syntheses to predict optimal conditions (temperature, catalyst loading) .
Q. How do stereochemical variations in the propane-1,3-diol moiety affect biological activity?
Methodological Answer: Stereochemistry influences receptor binding. For example:
- Enantiomeric resolution : Chiral HPLC separates (R)- and (S)-isomers. Bioactivity assays (e.g., β-adrenergic receptor binding) reveal stereospecific effects, as seen in propranolol analogs .
- Molecular docking : Simulates interactions with target proteins (e.g., comparing diol hydroxyl orientations in active sites) .
Q. What analytical strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?
Methodological Answer: Discrepancies arise from measurement techniques. To address:
- Solubility : Use standardized shake-flask methods with HPLC quantification, noting pH and temperature .
- logP : Compare experimental (e.g., octanol-water partitioning) vs. computational (e.g., XLogP3) values .
- Inter-laboratory validation : Replicate studies under controlled conditions to isolate variables (e.g., purity ≥98%) .
Q. What role does the propoxy group play in metabolic stability compared to methoxy analogs?
Methodological Answer: The propoxy group enhances lipophilicity and alters metabolism:
- In vitro assays : Liver microsomes (human/rat) quantify oxidative metabolites via LC-MS. Propoxy derivatives show slower CYP450-mediated demethylation than methoxy analogs .
- Stability testing : Compare half-life (t₁/₂) in plasma: Propoxy groups reduce polarity, extending t₁/₂ by 20–30% in preclinical models .
Q. How can factorial design improve reaction scalability for this compound?
Methodological Answer: A 2³ factorial design evaluates three factors (catalyst loading, solvent volume, stirring rate) at two levels:
- Response variables : Yield, purity, reaction time.
- ANOVA analysis : Identifies significant interactions (e.g., high catalyst + low solvent volume increases yield by 15%) .
- Optimal conditions : Derived from response surface methodology (RSM), enabling reproducible gram-scale synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
